molecular formula C14H16N2O2S B4584767 2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylpropanamide

2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4584767
M. Wt: 276.36 g/mol
InChI Key: BQMHPZYBUGJRIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylpropanamide often involves complex synthetic pathways, including reductive amination reactions and the use of versatile reagents to introduce specific functional groups. For instance, Cheruzel et al. (2011) describe synthetic pathways involving reductive amination reactions to yield a series of ligands with second coordination sphere functional groups, highlighting the intricate steps required in the synthesis of such compounds (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by non-planar configurations, intramolecular hydrogen bonding, and significant non-linear optical (NLO) properties. Karakurt et al. (2016) used density functional theory (DFT) and single-crystal X-ray diffraction to characterize the molecular geometry, revealing a photochromic crystal structure and the presence of forceful intramolecular and intermolecular hydrogen bonds (Karakurt et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds such as 2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylpropanamide can be explored through their synthesis and subsequent reactions. For example, the synthesis and characterization of similar compounds involve reactions that yield products with potential antitumor activity, as discussed by Reddy et al. (2010), who achieved the synthesis of propanamides with significant structural elucidation (Reddy et al., 2010).

Physical Properties Analysis

Physical properties such as crystal structure and herbicidal activity can be determined through specific synthesis and characterization methods. Liu et al. (2008) synthesized a compound through cyclic reagent use, demonstrating its effectiveness in herbicidal activity and providing crystallographic data to elucidate its physical properties (Liu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications as inhibitors or catalysts, can be assessed through detailed studies. For instance, the synthesis and structural analysis of N-substituted propanamides reveal their pharmacological properties, including antibiotic effects against bacteria and lipoxygenase activity, as illustrated by Rasool et al. (2016) (Rasool et al., 2016).

Scientific Research Applications

Surface Electrochemistry of Biological Redox Indicators

Studies on related compounds, such as 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), have shown their importance as biological redox indicators. These compounds exhibit electrochemical redox processes when adsorbed on graphite electrodes, providing insight into their reduction and re-oxidation mechanisms. This research has implications for understanding the electrochemical behavior of similar compounds in biological systems (Marques et al., 1995).

Anticancer Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, a structure somewhat related to the compound , has shown promise in anticancer activity. These compounds have been evaluated for their in vitro anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of structurally similar compounds (Ghorab et al., 2016).

Cell Growth Assays

Related methodologies, such as the use of tetrazolium-based assays (e.g., MTT assay), are crucial in evaluating cell growth and chemosensitivity. These assays allow for the assessment of cytotoxicity and chemosensitivity in various cell lines, providing a foundation for research into compounds with potential anticancer properties (Carmichael et al., 1987).

Herbicidal Activity Studies

Research on compounds with specific structural features, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated effective herbicidal activity. These studies offer insight into the potential agricultural applications of chemically similar compounds (Liu et al., 2008).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-4-5-12(8-10(9)2)18-11(3)13(17)16-14-15-6-7-19-14/h4-8,11H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMHPZYBUGJRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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